

Application Notes and Protocols for a Peruvoside-Based Drug Delivery System

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Compound of Interest

Compound Name: *Peruvoside*

Cat. No.: *B190475*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development and characterization of a drug delivery system for **Peruvoside**, a cardiac glycoside with therapeutic potential in cardiovascular diseases and oncology. The following protocols and data are intended to serve as a foundational resource for researchers aiming to enhance the therapeutic efficacy and safety profile of **Peruvoside** through advanced drug delivery strategies.

Application Notes

Introduction to Peruvoside

Peruvoside is a cardiac glycoside derived from *Cascabela thevetia* (yellow oleander).^[1] Its primary mechanism of action involves the inhibition of the Na⁺/K⁺-ATPase pump in cardiomyocytes.^[1] This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels, resulting in increased cardiac muscle contractility.^[1] Beyond its cardiotonic effects, **Peruvoside** has demonstrated significant potential as an anti-cancer and antiviral agent.^{[2][3][4]}

Rationale for a Peruvoside-Based Drug Delivery System

Despite its therapeutic potential, **Peruvoside**, like other cardiac glycosides, has a narrow therapeutic index, meaning the dose required for therapeutic effect is close to the dose that causes toxic side effects. A targeted drug delivery system can offer several advantages:

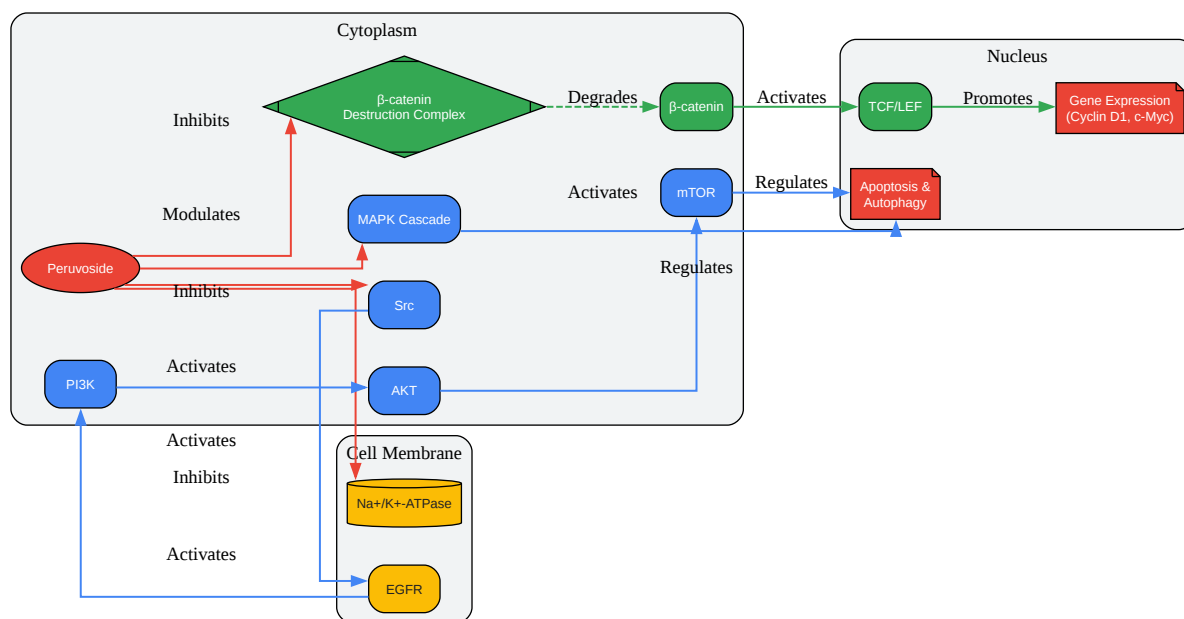
- **Enhanced Bioavailability:** Improve the absorption and systemic availability of **Peruvoside**.
- **Reduced Toxicity:** Minimize off-target effects and reduce the risk of cardiotoxicity.
- **Sustained Release:** Maintain therapeutic drug concentrations over an extended period, reducing dosing frequency.
- **Targeted Delivery:** Concentrate the drug at the site of action (e.g., tumor tissue or the heart), increasing efficacy and further reducing systemic toxicity.

Mechanism of Action and Cellular Signaling

Peruvoside exerts its therapeutic effects by modulating several key signaling pathways:

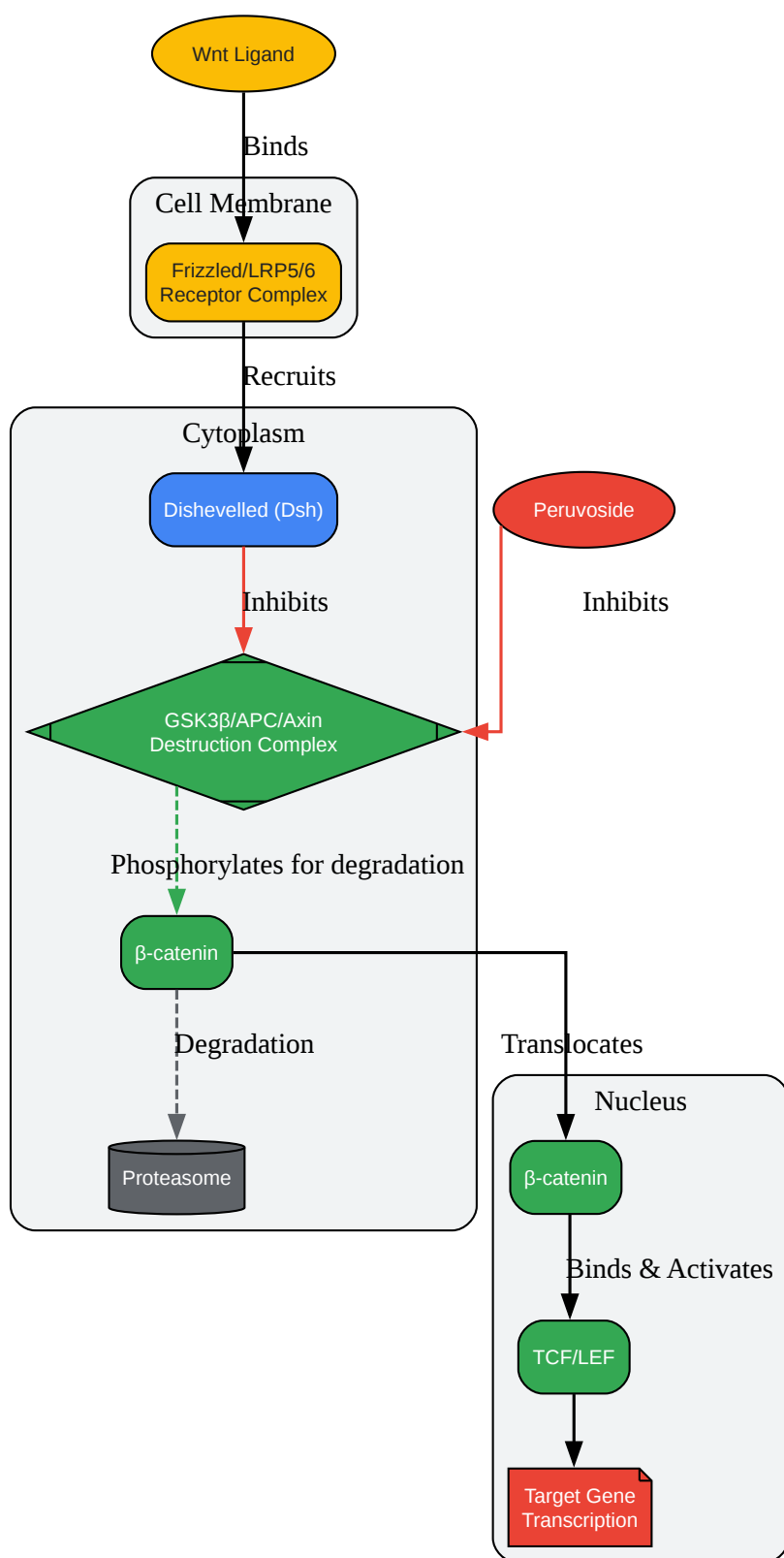
- **Na⁺/K⁺-ATPase Inhibition:** The primary mechanism involves binding to and inhibiting the Na⁺/K⁺-ATPase pump, leading to increased intracellular calcium and enhanced cardiac contractility.[\[1\]](#)
- **Anti-Cancer Activity:** **Peruvoside** has been shown to induce apoptosis and autophagy in cancer cells by modulating pathways such as MAPK, Wnt/ β -catenin, and PI3K/AKT/mTOR. [\[5\]](#) It is also a potent inhibitor of Src, a tyrosine kinase involved in cancer progression.[\[6\]](#)
- **Antiviral Activity:** **Peruvoside** has demonstrated broad-spectrum antiviral activity against positive-sense RNA viruses.[\[3\]](#)

The following diagrams illustrate the key signaling pathways modulated by **Peruvoside**.



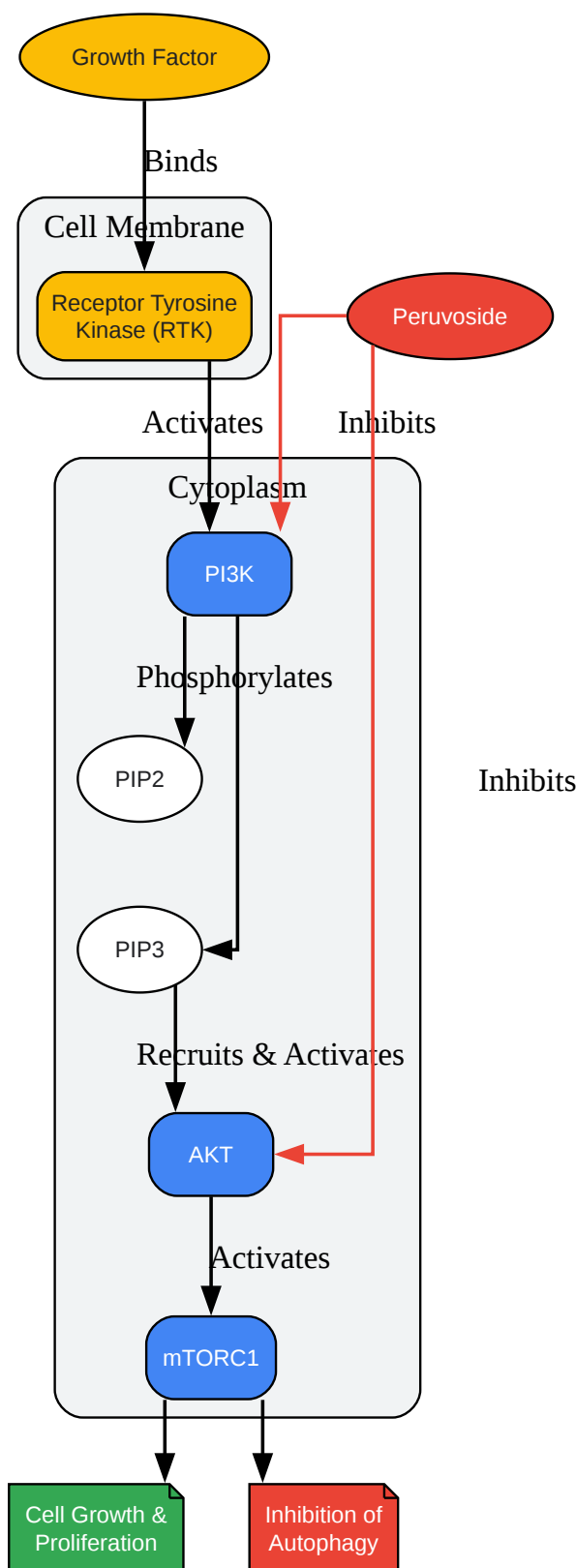
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Caption: Overview of signaling pathways modulated by **Peruvoside**.



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Caption: **Peruvoside**'s effect on the Wnt/β-catenin signaling pathway.



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Caption: **Peruvoside**'s inhibitory action on the PI3K/AKT/mTOR pathway.

Experimental Protocols

The following protocols are provided as a general framework and should be optimized based on specific experimental goals and laboratory conditions.

Formulation of Peruvoside-Loaded Liposomal Nanoparticles

This protocol describes the preparation of **Peruvoside**-loaded liposomes using the thin-film hydration method.

Materials:

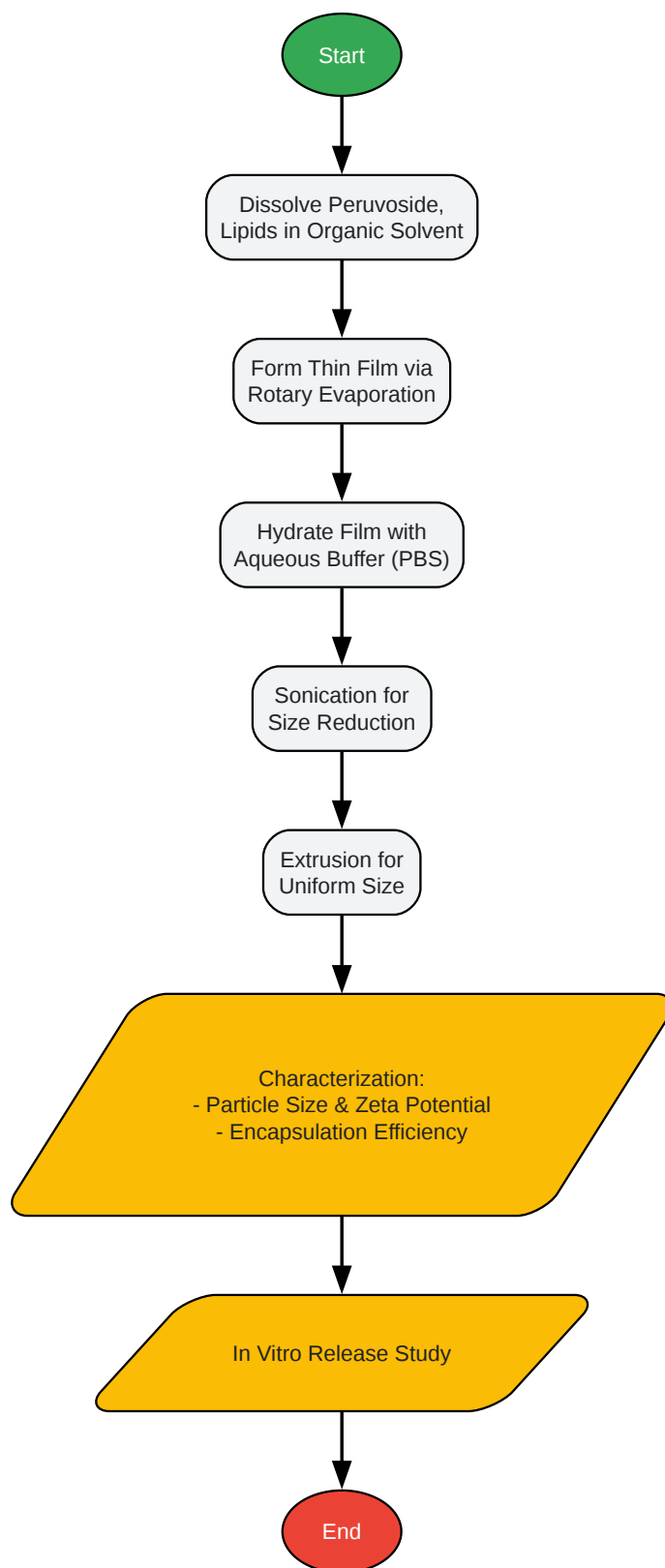
- **Peruvoside**
- Phosphatidylcholine (PC)
- Cholesterol
- Chloroform
- Methanol
- Phosphate Buffered Saline (PBS), pH 7.4
- Rotary evaporator
- Probe sonicator or bath sonicator
- Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

- Dissolve **Peruvoside**, phosphatidylcholine, and cholesterol in a 2:1 chloroform:methanol solvent mixture in a round-bottom flask.
- Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure at a temperature above the lipid phase transition temperature to form a thin lipid

film on the inner wall of the flask.

- Further dry the lipid film under a stream of nitrogen gas for at least 1 hour to remove any residual solvent.
- Hydrate the lipid film with PBS (pH 7.4) by gentle rotation of the flask at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).
- To reduce the size of the MLVs and form small unilamellar vesicles (SUVs), sonicate the suspension using a probe sonicator (on ice to prevent overheating) or a bath sonicator.
- For a more uniform size distribution, subject the liposomal suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) for a specified number of passes (e.g., 11-21 passes).
- Store the final **Peruvoside**-loaded liposomal nanoparticle suspension at 4°C.



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Caption: Experimental workflow for **Peruvoside** nanoparticle formulation and characterization.

Characterization of Peruvoside-Loaded Nanoparticles

2.1. Particle Size and Zeta Potential Analysis

Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

Procedure:

- Dilute a small aliquot of the nanoparticle suspension in deionized water or PBS to an appropriate concentration for DLS analysis.
- Transfer the diluted sample to a disposable cuvette.
- Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using the DLS instrument.
- For zeta potential measurement, transfer the diluted sample to a specific zeta potential cuvette.
- Measure the zeta potential to assess the surface charge and stability of the nanoparticles.
- Perform all measurements in triplicate.

2.2. Encapsulation Efficiency (EE%) and Drug Loading (DL%)

Principle: The encapsulation efficiency is determined by separating the unencapsulated (free) drug from the nanoparticle-encapsulated drug and quantifying the amount of drug in either fraction.

Procedure (Indirect Method):

- Place a known volume of the nanoparticle suspension in a centrifugal filter unit (e.g., Amicon® Ultra with a suitable molecular weight cutoff).
- Centrifuge at a specified speed and time to separate the aqueous phase containing the free drug (filtrate) from the nanoparticles (retentate).

- Quantify the concentration of **Peruvoside** in the filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

- Calculate the Encapsulation Efficiency (EE%) using the following formula:

$$EE\% = [(Total\ amount\ of\ drug - Amount\ of\ free\ drug) / Total\ amount\ of\ drug] \times 100$$

- Calculate the Drug Loading (DL%) using the following formula:

$$DL\% = [(Total\ amount\ of\ drug - Amount\ of\ free\ drug) / Total\ weight\ of\ nanoparticles] \times 100$$

In Vitro Drug Release Study

Principle: This protocol uses a dialysis method to assess the release of **Peruvoside** from the nanoparticles over time in a simulated physiological environment.

Materials:

- **Peruvoside**-loaded nanoparticle suspension
- Dialysis tubing with an appropriate molecular weight cutoff (MWCO)
- Release medium (e.g., PBS pH 7.4, optionally containing a surfactant like Tween 80 to maintain sink conditions)
- Shaking water bath or incubator
- HPLC system for drug quantification

Procedure:

- Pipette a known volume of the **Peruvoside**-loaded nanoparticle suspension into a pre-soaked dialysis bag.
- Seal both ends of the dialysis bag.
- Immerse the dialysis bag in a known volume of the release medium in a beaker or flask.
- Place the setup in a shaking water bath maintained at 37°C.

- At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium.
- Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
- Analyze the collected samples for **Peruvoside** concentration using HPLC.
- Calculate the cumulative percentage of drug released at each time point.

Data Presentation

The following tables present representative quantitative data for a cardiac glycoside (Digoxin) nanoparticle formulation. These values should be considered as a reference, and actual results for a **Peruvoside** formulation may vary.

Table 1: Physicochemical Characterization of Cardiac Glycoside-Loaded Nanoparticles

Parameter	Zein Nanoparticles (Digoxin)[7][8]	PEG-PLGA Nanoparticles (Digoxin)[9]
Particle Size (nm)	87.20 ± 0.88	84 ± 0.4
Polydispersity Index (PDI)	0.23 ± 0.00	≤ 0.25
Zeta Potential (mV)	+21.23 ± 0.07	Not Reported
Encapsulation Efficiency (%)	91 ± 0.03	> 90

Table 2: In Vitro Drug Release Profile of Digoxin-Loaded Nanoparticles

Time (hours)	Cumulative Release (%) from PEG-PLGA Nanoparticles[9]
2	~15
8	~30
24	~55
48	~70

Note: The release kinetics were reported to fit the Higuchi model, indicating a diffusion-controlled release mechanism.[9]

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